molecular formula C16H10O3 B1663138 2-Phenoxynaphthalene-1,4-dione CAS No. 220459-72-3

2-Phenoxynaphthalene-1,4-dione

Cat. No. B1663138
M. Wt: 250.25 g/mol
InChI Key: UCWKLNZSXHXPMB-UHFFFAOYSA-N
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Description

2-Phenoxynaphthalene-1,4-dione is a chemical compound . It is used in laboratory chemicals and for the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 2-Phenoxynaphthalene-1,4-dione and its derivatives has been explored in various studies . For instance, one study synthesized new sulfanyl substituted amino 1,4-naphthoquinone derivatives . Another study synthesized 2-substituted-3-hydroxy-1,4-naphthoquinones with significant anti-malarial activity .


Molecular Structure Analysis

The molecular structure of 2-Phenoxynaphthalene-1,4-dione has been analyzed in several studies . For example, one study used spectroscopic techniques to analyze the structures of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving 2-Phenoxynaphthalene-1,4-dione have been studied . For instance, one study reported that the chemical modification of naphthoquinones improves their pharmacological properties . Another study reported the synthesis of nitrogen naphthoquinones derivatives and discussed their biological effect associated with redox properties and other mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenoxynaphthalene-1,4-dione have been analyzed in several studies . For instance, one study investigated the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties of a novel compound .

Future Directions

Future directions for the study of 2-Phenoxynaphthalene-1,4-dione could include further investigations into its synthesis, properties, and potential applications . For instance, one study outlined future directions and prospects for CO2 conversion by IL-based catalysts .

properties

IUPAC Name

2-phenoxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-14-10-15(19-11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWKLNZSXHXPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578672
Record name 2-Phenoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxynaphthalene-1,4-dione

CAS RN

220459-72-3
Record name 2-Phenoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MA Vikas, KN Sonune - bharatpublication.com
2-Hydroxy-1, 4-naphthoquinone and its derivatives are used in many industries due to their biological activities and their ability to be used as intermediates in the synthesis of drugs and …
Number of citations: 0 bharatpublication.com
F Prati, C Bergamini, MT Molina, F Falchi… - Journal of medicinal …, 2015 - ACS Publications
A small library of 2-phenoxy-1,4-naphthoquinone and 2-phenoxy-1,4-anthraquinone derivatives was initially developed to optimize the antitrypanosomatid profile of the multitarget hit …
Number of citations: 47 pubs.acs.org
M Cerone, E Uliassi, F Prati, GU Ebiloma… - …, 2019 - Wiley Online Library
In the search for effective and sustainable drugs for human African trypanosomiasis (HAT), we developed hybrid compounds by merging the structural features of quinone 4 (2‐…
K Vázquez, C Espinosa-Bustos, J Soto-Delgado… - RSC …, 2015 - pubs.rsc.org
A set of new aryloxy-quinones were synthesized and evaluated in vitro against the epimastigote form of Trypanosoma cruzi and their unspecific cytotoxicity was tested on murine …
Number of citations: 38 pubs.rsc.org
M Donzel, M Elhabiri… - The Journal of Organic …, 2021 - ACS Publications
3-Benzylmenadiones were obtained in good yield by using a blue-light-induced photoredox process in the presence of Fe(III), oxygen, and γ-terpinene acting as a hydrogen-atom …
Number of citations: 4 pubs.acs.org
T Li, X Tan, R Yang, Y Miao, M Zhang, Y Xi, R Guo… - Bioorganic …, 2020 - Elsevier
Glycolysis is enhanced in cancer cells. Cancer cells utilize glycolysis as their primary energy source, even under aerobic conditions. This is known as the Warburg effect. Thus, effective …
Number of citations: 15 www.sciencedirect.com
A Fukushi, HD Kim, YC Chang, CH Kim - International Journal of …, 2022 - mdpi.com
Aerobic glycolysis is an emerging hallmark of many human cancers, as cancer cells are defined as a “metabolically abnormal system”. Carbohydrates are metabolically reprogrammed …
Number of citations: 25 www.mdpi.com

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